molecular formula C11H10ClF3O4 B4309019 methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B4309019
M. Wt: 298.64 g/mol
InChI Key: RTGLVVUVFBTFIX-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chloro substituent, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-hydroxy-5-methylbenzaldehyde with trifluoroacetic acid and methanol under acidic conditions to form the desired ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-(4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-(3-chloro-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Uniqueness

Methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O4/c1-5-3-6(4-7(12)8(5)16)10(18,9(17)19-2)11(13,14)15/h3-4,16,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGLVVUVFBTFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)C(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 2
methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 3
methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 4
methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 5
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methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 6
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methyl 2-(3-chloro-4-hydroxy-5-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

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